![molecular formula C17H12ClF3N2O B2743339 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 400076-59-7](/img/structure/B2743339.png)
4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One method includes alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . Another approach is the assembly of pyrazolone from a trifluoromethyl-containing building block . The exact synthetic route may vary depending on the desired target compound.
Molecular Structure Analysis
The molecular formula of this compound is C~13~H~9~ClF~3~O . It consists of a pyrazolone ring, a chlorophenyl group, and a trifluoromethyl group. The unique arrangement of these functional groups contributes to its properties .
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Crystal Analysis
The structural characterization and crystal analysis of compounds structurally related to 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one have shown promising results. For instance, isostructural compounds with slight variations in their chemical structure have been synthesized and analyzed through single crystal diffraction, revealing their triclinic symmetry and planar molecular conformation apart from certain groups oriented perpendicular to the main plane (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Another study on COX-1-selective inhibitors closely related to the target compound demonstrated how crystal structure analysis could provide insights into potential dosage formulations with improved oral bioavailability (Long, Theiss, Li, & Loftin, 2009).
Photophysical and Electrochemical Studies
The synthesis and analysis of green light-emitting derivatives have been conducted, showing significant promise for applications in solid-state lighting and displays. These derivatives exhibit intense green fluorescence with high quantum yields and large Stokes shifts, indicating substantial charge transfer character in their singlet excited state (Easwaramoorthi, Umamahesh, Cheranmadevi, Rathore, & Sathiyanarayanan, 2013).
Antimicrobial Activity
Compounds incorporating the pyrazole nucleus have been synthesized and evaluated for their antimicrobial properties, displaying variable and modest activities against strains of bacteria and fungi. This highlights their potential as scaffolds for developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Molecular Docking and Quantum Chemical Calculations
The investigation into the molecular structure, spectroscopic data, and biological effects through molecular docking and quantum chemical calculations has provided valuable insights into the interaction mechanisms and potential therapeutic applications of compounds structurally similar to 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one. These studies are crucial for understanding the charge transfer, reactivity, and biological activity of these compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to targetVascular Endothelial Growth Factor Receptor 2 (VEGFR2) .
Biochemical Pathways
If the compound does indeed target vegfr2, it could potentially affect angiogenesis and vascular permeability, which are key processes in the progression of diseases like cancer .
Result of Action
If the compound does indeed target vegfr2, it could potentially inhibit angiogenesis and reduce vascular permeability, thereby affecting the progression of diseases like cancer .
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O/c1-10-15(11-4-2-6-13(18)8-11)16(24)23(22-10)14-7-3-5-12(9-14)17(19,20)21/h2-9,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTFJQYRWAWYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.